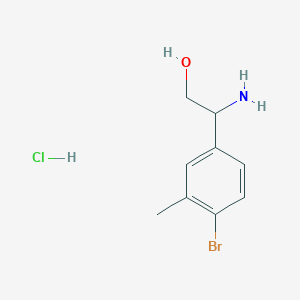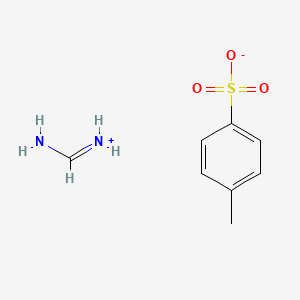
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride (2-ABMEHCl) is an organic compound with a broad range of applications in the field of scientific research. It is a small molecule that can be synthesized in the laboratory and has become a popular choice for scientists due to its low cost and easy availability. It has a wide range of applications in biochemical and physiological research and has been used in the study of various diseases and disorders.
作用机制
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is believed to act as an inhibitor of enzymes involved in drug metabolism. It is thought to interact with the active sites of enzymes and block their activity. This inhibition of enzyme activity can lead to the inhibition of drug metabolism and can have a significant impact on the efficacy of drugs.
Biochemical and Physiological Effects
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to modulate the activity of various receptors in the body. It has also been shown to have an anti-inflammatory effect, as well as to reduce the production of inflammatory cytokines. Additionally, it has been shown to have an effect on the cardiovascular system, as well as to modulate the activity of the immune system.
实验室实验的优点和局限性
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has a number of advantages when used in laboratory experiments. It is relatively stable, has a high yield, and is relatively easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to its use in laboratory experiments. It can be toxic to cells and can interfere with the normal functioning of cells. Additionally, it can be difficult to control the concentration of the compound in a laboratory setting.
未来方向
There are a number of potential future directions for the use of 2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and to study the effects of various compounds on the immune system. Additionally, it could be used to study the effects of various compounds on the metabolism of drugs, as well as to study the effects of various compounds on the activity of various receptors. Finally, it could be used to study the effects of various compounds on the production of inflammatory cytokines.
合成方法
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride is synthesized from 4-bromo-3-methylphenol and ethylenediamine hydrochloride. The reaction involves the condensation of the two compounds in aqueous solution at room temperature. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is then purified by recrystallization. The yield of the reaction is typically high and the product is relatively stable.
科学研究应用
2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride has been used in a wide range of scientific research applications, including the study of drug metabolism, enzyme kinetics, and drug-target interactions. It has also been used in the study of various diseases and disorders, such as cancer, diabetes, and cardiovascular diseases. It has been used to study the effects of various drugs on the human body, as well as to study the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECHGDBCEXBSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CO)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-AMINO-2-(4-BROMO-3-METHYLPHENYL)ETHAN-1-OL HCl | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{benzyl[(1s,3s)-3-aminocyclobutyl]amino}acetate dihydrochloride](/img/structure/B6603073.png)
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)

![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
![{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate](/img/structure/B6603129.png)

![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)

![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)